3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3-butyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H12N6/c1-2-3-4-14-8-6(12-13-14)7(9)10-5-11-8/h5H,2-4H2,1H3,(H2,9,10,11) |
InChI Key |
LDHZGGJMPLTJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines
Step 1: Preparation of the Intermediate
- React a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) with hydrazine derivatives to form a hydrazine intermediate.
- This step involves refluxing the mixture in ethanol or acetic acid under controlled conditions.
Step 2: Cyclization to Form Triazolopyrimidine
- The hydrazine intermediate undergoes cyclization with formamide or related reagents, facilitating the formation of the fused heterocycle.
- This cyclization is often achieved under reflux with an acid catalyst or dehydrating agents, leading to the core structure.
Step 3: Alkylation at the 3-Position
- The core heterocycle is then alkylated at the 3-position using butyl halides (e.g., butyl bromide or butyl chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- Conditions typically involve stirring at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.
Step 4: Amination at the 7-Position
- The amino group is introduced via nucleophilic substitution or reduction of suitable precursors, such as nitriles or nitro groups, under reducing conditions (e.g., catalytic hydrogenation) or via direct amination with ammonia or amines.
Nucleophilic Displacement and Functional Group Transformations
- Starting from a pre-formed triazolopyrimidine with a leaving group (e.g., chloro or mesylate) at the 7-position.
- The compound is reacted with butylamine or butyl nucleophiles under nucleophilic substitution conditions to install the butyl group.
- The amino functionality at position 7 can be introduced by treatment with ammonia or amines in ethanol or methanol at elevated temperatures.
Modern Synthetic Approaches from Literature
Research indicates that the synthesis of similar compounds often involves multi-step sequences with key intermediates:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Formation of heterocyclic core | Hydrazine derivatives + di-keto compounds | Cyclization to form the triazolopyrimidine core |
| Alkylation at 3-position | Butyl halides + base (K2CO3, NaH) | Introduction of the butyl group |
| Functionalization at 7-position | Nucleophilic substitution with ammonia or amines | Formation of the amino group |
For example, in the synthesis of related derivatives, the process involves initial formation of a chloro or mesylate intermediate, followed by nucleophilic displacement with butylamine, ensuring regioselectivity and high yield.
Representative Data from Literature
| Method | Reagents | Yield | Notes |
|---|---|---|---|
| Cyclization + Alkylation | Ethyl acetoacetate, hydrazine, butyl bromide | ~78% | Similar to the synthesis of related triazolopyrimidines |
| Nucleophilic substitution | Chloro-triazolopyrimidine + butylamine | ~70-80% | High regioselectivity observed |
| Multi-step synthesis | Di-keto + hydrazine + formamide + butyl halide | Variable | Requires purification via chromatography |
Analytical Data Supporting Synthesis
- NMR Spectroscopy: Characteristic signals for the butyl chain (multiplets around 0.9–2.5 ppm), heterocyclic protons (aromatic and heteroaromatic signals), and amino groups.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 3-Butyl-3H-triazolo[4,5-d]pyrimidin-7-amine (~341.15 g/mol).
- Melting Point: Typically in the range of 122–146°C, depending on substituents and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) reactions due to electron-withdrawing effects from the triazole ring. Key observations include:
a. Chlorination and Amine Displacement
-
Chlorination at position 5 using POCl₃ facilitates subsequent substitution with amines (e.g., morpholine, pyrrolidine) under reflux conditions (DMF, 80–100°C), yielding derivatives with modified biological activity .
-
Example reaction:
b. Alkylation and Arylation
-
The 7-amine group undergoes alkylation with alkyl halides (e.g., iodomethane) in basic media (K₂CO₃, DMF) to form secondary or tertiary amines .
Diazotization and Cyclization
The 7-amine group participates in diazotization reactions, forming diazonium intermediates that enable cyclization or coupling:
a. Triazole Formation
-
Diazotization with NaNO₂/HCl (0–5°C) generates a diazonium salt, which undergoes intramolecular cyclization in acetic acid to form fused triazolo-furopyridines .
b. Cross-Coupling Reactions
-
The diazonium intermediate couples with electron-rich aromatics (e.g., pyridines) under acidic conditions to yield biaryl derivatives .
Electrophilic Aromatic Substitution
The triazole ring directs electrophiles to specific positions due to its electron-rich nature:
a. Nitration
b. Sulfonation
Cross-Coupling Reactions
The pyrimidine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
a. Suzuki Coupling
-
Palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃) with arylboronic acids functionalizes the 5-position .
b. Buchwald-Hartwig Amination
Acid-Base Reactivity
The 7-amine group exhibits basicity (predicted pKa ~12.8), enabling salt formation with acids (e.g., HCl, TFA) for improved solubility .
Biological Activity and Functionalization
Derivatives of 3-butyl-triazolo[4,5-d]pyrimidin-7-amine show:
-
Kinase Inhibition : Modifications at position 5 enhance selectivity for PI3K/mTOR pathways .
-
Anticancer Activity : 5-Aryl derivatives inhibit cancer cell proliferation (IC₅₀ = 0.1–5 µM) .
Key Challenges and Outlook
-
Regioselectivity : Competing reactivity of triazole vs. pyrimidine rings requires precise control .
-
Solubility : Hydrophobic butyl group necessitates prodrug strategies for in vivo applications .
Experimental protocols and mechanistic insights are drawn from structurally analogous triazolopyrimidines in .
Scientific Research Applications
3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a versatile tool in biomedical research .
Comparison with Similar Compounds
Comparison with Structural Analogues
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituents at the 3-, 5-, and 7-positions. Below is a systematic comparison with key analogues:
Substituent Variations at the 3-Position
3-Benzyl Derivatives
- This derivative showed 78% yield in synthesis via nucleophilic substitution . Activity: Benzyl-substituted analogues are often studied for kinase inhibition and receptor antagonism .
3-Ethyl Derivatives
- Example: 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine () Molecular Weight: 164.17 g/mol Key Features: Shorter alkyl chains (ethyl vs.
3-Cyclopropyl Derivatives
3-Butyl (Target Compound)
- Molecular Weight : 218.27 g/mol (estimated)
- Key Features : The butyl group balances lipophilicity and solubility, making it suitable for oral bioavailability.
Substituent Variations at the 5-Position
- 5-(Propylthio) Group : Present in Compounds 3, 5, and 6 (), this substituent contributes to electron-rich regions, enhancing interactions with cysteine residues in target proteins.
- 5-Chloro Group : Found in Compound 26 (), chloro substituents are common leaving groups, enabling further functionalization via nucleophilic aromatic substitution.
Substituent Variations at the 7-Position
- 7-Amine : The primary amine in the target compound allows for hydrogen bonding, critical for receptor binding. Derivatives with secondary amines (e.g., N-cyclopropyl, N-(furan-2-ylmethyl)) show varied selectivity profiles .
- 7-Thioether : Compound 22 () introduces a thioether linkage, which may improve resistance to oxidative metabolism.
Adenosine Receptor Antagonism
- Vipadenant (): A 3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl) derivative with potent adenosine A2A receptor antagonism (IC₅₀ < 50 nM). The furan and aromatic substituents are critical for receptor affinity .
- 3-Butyl Analogue : Preliminary data suggest moderate A2A affinity, but further optimization is needed to match vipadenant’s potency.
Phosphodiesterase (PDE) Inhibition
Antiplatelet and Antibacterial Activity
Biological Activity
3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine is a member of the triazolopyrimidine family, characterized by its unique heterocyclic structure. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry as an enzyme inhibitor and receptor modulator. This article explores the biological activity of 3-butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine through various studies and findings.
| Property | Value |
|---|---|
| CAS Number | 92334-14-0 |
| Molecular Formula | C8H14N8 |
| Molecular Weight | 222.25 g/mol |
| IUPAC Name | 3-butyl-7-hydrazinyltriazolo[4,5-d]pyrimidin-5-amine |
| InChI Key | UURSTKOJEGGOMX-UHFFFAOYSA-N |
The biological activity of 3-butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions by interacting with binding sites. These interactions can lead to significant alterations in cellular pathways and biological processes.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit potent anticancer properties. For instance, compounds similar to 3-butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine have been shown to inhibit cell proliferation in various cancer cell lines. A notable study reported that these compounds inhibited the activity of USP28, leading to decreased cell proliferation and induced apoptosis in gastric cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that triazolopyrimidine derivatives exhibit significant antibacterial and antifungal activities. For example, certain derivatives demonstrated effectiveness against a range of bacterial strains and fungi, indicating their potential as therapeutic agents in treating infections .
Enzyme Inhibition
The ability of 3-butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine to act as an enzyme inhibitor has been a focal point of research. It has been reported that this compound can inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has been identified as a potent inhibitor of USP28 with an EC50 value comparable to known inhibitors .
Case Studies
- USP28 Inhibition : A study synthesized several triazolo[4,5-d]pyrimidine derivatives and evaluated their inhibitory effects on USP28. The results indicated that these compounds effectively inhibited USP28 activity and reduced cell viability in gastric cancer cells .
- Antimicrobial Efficacy : Another research highlighted the antibacterial and antifungal activities of triazolopyrimidine derivatives. The study found that these compounds exhibited significant inhibition against various microbial strains at varying concentrations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, triazolo-pyrimidine scaffolds are often prepared by reacting 4,5-diaminopyrimidines with nitrous acid to form the triazole ring. Post-synthesis, purity is validated using HPLC (>95% purity) and elemental analysis (e.g., C, H, N, S content as per theoretical values). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Example Data :
| Parameter | Theoretical (%) | Found (%) |
|---|---|---|
| C | 53.03 | 53.05 |
| H | 4.45 | 4.65 |
| N | 23.19 | 23.27 |
| S | 8.85 | 8.41 |
| Source: Adapted from synthetic protocols in [3]. |
Q. How can researchers characterize the receptor-binding affinity of this compound?
- Methodological Answer : Radioligand displacement assays (e.g., using [³H]-CP55,940 for cannabinoid receptors) are standard. Competitive binding experiments measure IC₅₀ values, followed by Scatchard analysis for Kᵢ determination. For adenosine receptors, cAMP accumulation assays in transfected HEK293 cells are used to assess antagonism .
Advanced Research Questions
Q. What strategies optimize the selectivity of 3-butyl-triazolo-pyrimidine derivatives for Type-2 Cannabinoid (CB2) vs. Type-1 (CB1) receptors?
- Methodological Answer : Substituent modification at the 3-butyl group and pyrimidine core alters selectivity. For example:
- Bulky alkyl chains (e.g., tert-butyl) enhance CB2 affinity by fitting into its hydrophobic pocket.
- Electron-withdrawing groups (e.g., -F, -NO₂) on the pyrimidine ring reduce off-target CB1 binding.
Computational docking (e.g., AutoDock Vina) with CB1/CB2 crystal structures (PDB: 5ZTY, 6KPF) guides rational design .
Q. How can researchers resolve contradictions in antiplatelet vs. antibacterial activity data for triazolo-pyrimidine derivatives?
- Methodological Answer : Divergent biological activities arise from target promiscuity. For antiplatelet effects (e.g., P2Y₁₂ inhibition), use ADP-induced platelet aggregation assays. For antibacterial activity (e.g., against S. aureus), perform MIC assays. Cross-validate using knockout bacterial strains or receptor-deficient platelets to isolate mechanisms .
Q. What in vitro and in vivo models are suitable for evaluating anti-thrombotic efficacy?
- Methodological Answer :
- In vitro : Shear stress-induced platelet aggregation (e.g., Chandler loop model) and thrombin generation assays.
- In vivo : Murine FeCl₃-induced carotid artery thrombosis models. Measure clot formation via Doppler ultrasound and bleeding time. Dose-response studies (e.g., 1–10 mg/kg) compare efficacy to clopidogrel .
Q. How can triazolo-pyrimidine derivatives be repurposed for antiviral applications?
- Methodological Answer : Screen against viral polymerases (e.g., Chikungunya nsP4) using nucleotide incorporation assays. For cellular efficacy, use plaque reduction neutralization tests (PRNT) in Vero cells. Structural analogs with electron-deficient pyrimidine cores show enhanced inhibition of viral replication .
Data Contradiction Analysis
Q. Why do some studies report conflicting SAR trends for CB2 receptor affinity?
- Analysis : Discrepancies arise from assay variability (e.g., membrane vs. whole-cell binding) or species differences (human vs. rodent CB2). For consistency, use standardized protocols (e.g., Eurofins CB2/CB1 profiling) and validate findings in orthogonal assays (e.g., β-arrestin recruitment) .
Key Research Tools
- Structural Characterization : NMR, HRMS, X-ray crystallography.
- Biological Assays : Radioligand binding, platelet aggregation, MIC/PRNT.
- Computational Tools : Molecular docking (AutoDock), QSAR modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
